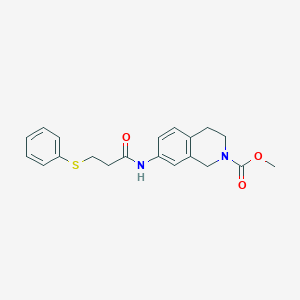

methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic molecule. It contains several functional groups including a phenylthio group, a propanamido group, and a carboxylate group. These functional groups suggest that the compound might have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenylthio group might be introduced via a nucleophilic substitution reaction, while the propanamido group might be introduced via an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylthio, propanamido, and carboxylate groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the phenylthio group might participate in electrophilic aromatic substitution reactions, while the propanamido group might participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylate group might make the compound polar and therefore soluble in polar solvents .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives play a significant role in the realm of chemical synthesis and structural analysis. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized through reactions involving 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structural details of these compounds were elucidated using X-ray structural analysis, highlighting their potential in developing novel compounds with unique properties (Rudenko et al., 2013).

Biomimetic Approach to Receptor Agonists and Antagonists

The compound and its related structures have been explored in the context of biomimetic approaches for the development of potential benzodiazepine receptor agonists and antagonists. Research has identified several isoquinolines and related compounds that exhibit moderate to high affinity for the benzodiazepine receptor, suggesting a pathway for synthesizing pharmacologically active compounds targeting these receptors (Guzman et al., 1984).

Anticancer Activity

A notable area of research application for this compound derivatives is in the field of anticancer activity. Studies have developed various derivatives through multicomponent cyclocondensation reactions, resulting in compounds that exhibit significant in vitro antiproliferative activity against cancer cell lines. This research not only advances the synthesis of novel quinoxaline derivatives but also explores their potential therapeutic applications in cancer treatment (Sapariya et al., 2017).

Synthesis of Pharmacologically Active Compounds

The exploration of this compound in synthesizing pharmacologically active compounds extends to various domains, including the development of molecules with antibacterial, antitubercular, and antimalarial activities. Through innovative synthetic pathways and molecular docking studies, researchers have identified compounds within this chemical framework that show promise against a range of pathogens, highlighting the versatility and potential of these structures in medicinal chemistry (El Rayes et al., 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is human thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition of this enzyme can lead to a decrease in DNA synthesis and cell growth, making it a potential target for anticancer drugs .

Mode of Action

It is believed to interact with its target, thymidylate synthase, through a peptidomimetic side chain in position 3 . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in DNA synthesis and cell growth .

Biochemical Pathways

The compound is likely to affect the DNA synthesis pathway by inhibiting thymidylate synthase. This inhibition can disrupt the conversion of dUMP to dTMP, a critical step in DNA synthesis. The downstream effects of this disruption could include a decrease in cell growth and proliferation .

Result of Action

The compound’s action on thymidylate synthase could lead to a decrease in DNA synthesis and cell growth. This could potentially result in antiproliferative effects, particularly in cancer cells . .

Orientations Futures

Propriétés

IUPAC Name |

methyl 7-(3-phenylsulfanylpropanoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-25-20(24)22-11-9-15-7-8-17(13-16(15)14-22)21-19(23)10-12-26-18-5-3-2-4-6-18/h2-8,13H,9-12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPXOSKARFDAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)

![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)

![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)

![6-(2-Methoxyphenyl)-2-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2921290.png)

![3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine](/img/structure/B2921299.png)

![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)